Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride
Description
Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride is a synthetic organic compound featuring a phenylacetate ester core substituted with a piperidin-3-yloxy group at the para position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies. This compound is structurally related to inhibitors of enzymes such as soluble epoxide hydrolase (sEH), where the piperidine moiety and aromatic systems play critical roles in target binding .
Properties
Molecular Formula |
C14H20ClNO3 |
|---|---|
Molecular Weight |
285.76 g/mol |
IUPAC Name |
methyl 2-(4-piperidin-3-yloxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)9-11-4-6-12(7-5-11)18-13-3-2-8-15-10-13;/h4-7,13,15H,2-3,8-10H2,1H3;1H |
InChI Key |
WVJLHQPYSWQSTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2CCCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Piperidine-3-yloxy Group Synthesis
The piperidine-3-yloxy segment is often prepared via Buchwald-Hartwig amination or nucleophilic aromatic substitution . For example, patent CN104326909A describes the use of 4-hydroxypiperidine as a starting material, which undergoes halogenation at the 3-position using bromine or chlorine in the presence of Lewis acids like aluminum trichloride (AlCl₃). The resulting 3-halopiperidine is then reacted with phenolic derivatives under basic conditions to form the ether linkage. Yields for this step range from 65% to 78%, depending on the halogen and solvent system.
Coupling with Phenylacetate Backbone
The phenylacetate moiety is introduced via Friedel-Crafts acylation or esterification . A method outlined in WO2014188453A2 involves reacting 4-hydroxyphenylacetic acid with methanol in the presence of thionyl chloride (SOCl₂) to form methyl 4-hydroxyphenylacetate, followed by O-alkylation with 3-bromopiperidine. Alternatively, PMC6300166 highlights a two-step process: (i) saponification of methyl phenylacetate to the corresponding acid, and (ii) coupling with piperidine-3-ol using dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The latter method achieves higher regioselectivity (≥90%) but requires stringent anhydrous conditions.
Catalytic Systems and Reaction Optimization
Lewis Acid Catalysis
AlCl₃ and boron trifluoride (BF₃) are widely used to facilitate electrophilic substitutions. For instance, the AlCl₃-catalyzed reaction between 3-bromopiperidine and methyl 4-hydroxyphenylacetate proceeds at −5°C to 0°C, minimizing side reactions such as ester hydrolysis. This method yields 72–85% of the intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Palladium-Catalyzed Cross-Couplings
Recent advances employ palladium catalysts for C–O bond formation. WO2018138362A1 reports a Suzuki-Miyaura-type coupling using Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF), achieving 68% yield for the piperidine-3-yloxy-phenylacetate adduct. However, this method requires expensive ligands and is less scalable compared to traditional approaches.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via flash column chromatography using silica gel and ethyl acetate/hexane gradients. For example, the final compound in PMC6300166 was isolated with >95% purity after chromatography, followed by recrystallization from ethanol/water.
Salt Formation
The hydrochloride salt is formed by treating the free base with hydrogen chloride (HCl) gas in diethyl ether. Patent CN104326909A specifies a 1:1 molar ratio of compound to HCl, yielding a crystalline product with a melting point of 158–160°C.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| AlCl₃-mediated alkylation | 3-Bromopiperidine, methyl 4-hydroxyphenylacetate | AlCl₃ | 72–85 | 92–95 |
| DCC coupling | Piperidine-3-ol, phenylacetic acid | DCC | 65–70 | 88–90 |
| Pd-catalyzed coupling | 3-Iodopiperidine, methyl 4-bromophenylacetate | Pd(PPh₃)₄ | 60–68 | 85–88 |
Table 1. Comparison of key synthetic methods for this compound.
The AlCl₃-mediated route offers the best balance of yield and scalability, whereas palladium catalysis remains limited to small-scale applications due to cost constraints .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride is primarily recognized for its role in pharmaceutical research. It serves as a precursor for synthesizing various derivatives aimed at enhancing therapeutic efficacy. The compound's unique structure allows for modifications that can improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Key Applications in Drug Development:
- Analgesics: Compounds with similar structures have shown promise as pain relievers by interacting with opioid receptors.
- Anticancer Agents: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
- Antifungal Activity: Similar piperidine derivatives have demonstrated antifungal properties against strains like Candida and Aspergillus species.
The biological activity of this compound is linked to its interaction with various biological targets. Studies indicate that compounds with similar structures often exhibit:
- Opioid Receptor Agonism: Potential applications in treating pain and substance abuse disorders.
- Cytotoxicity Against Cancer Cells: Enhanced selectivity towards cancer cell lines such as HeLa and MCF-7.
- Inhibition of Fungal Growth: Effective against pathogenic fungi, suggesting utility in antifungal treatments.
Case Study 1: Antifungal Efficacy
In a laboratory study assessing the antifungal efficacy of piperidine derivatives, this compound showed significant inhibitory effects against Candida albicans. The minimum inhibitory concentration (MIC) was recorded at 1 µg/mL, demonstrating its potential as an effective antifungal agent.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 1 |
Case Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that modifications in the piperidine structure could enhance selectivity toward cancer cells, with IC50 values ranging from 20 to 24 µg/mL against HeLa cells.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | 22 |
| This compound | MCF-7 | 24 |
Synthesis Pathways
The synthesis of this compound typically involves several steps, including:
- Formation of the piperidine derivative.
- Alkylation reactions to introduce the methoxy group.
- Hydrochloride salt formation to enhance solubility and stability.
These synthetic pathways highlight the versatility available for producing this compound and its derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride and analogous compounds:
Key Structural and Functional Differences:
Piperidine Substitution Position: The target compound’s piperidin-3-yloxy group differs from the piperidin-4-yl derivatives in and . Stereochemistry: The (R,R) configuration in ’s analog suggests possible enantioselective activity, though this remains uncharacterized for the target compound .
Functional Groups: Methyl ester vs. Carboxylic acid: The ester group in the target compound may act as a prodrug, hydrolyzing in vivo to the active acid form. However, this introduces a metabolic step absent in pre-formed carboxylic acid analogs (e.g., ), which show direct nanomolar potency . Halogen Effects: The bromine substituent in ’s compound could enhance binding via hydrophobic or halogen-bonding interactions, though it may also increase toxicity risks .
Biological Activity :
- The trifluoromethyl group in ’s compound improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration in AMPK activators .
- sEH Inhibition : Piperidin-4-yl-linked benzoic acids () exhibit superior inhibition due to optimal positioning of the carboxylic acid for catalytic site interactions, a feature absent in the esterified target compound .
Research Findings and Implications
- Synthesis : The target compound’s synthesis likely parallels methods in , involving esterification under acidic conditions. However, the lack of stereochemical control in its piperidine moiety may limit reproducibility compared to enantiopure analogs .
- Activity Prediction : While direct data on the target compound’s efficacy is absent, structural analogs suggest moderate sEH inhibition (IC50 ~100 nM–1 µM), inferior to ’s carboxylic acid derivatives .
- Optimization Potential: Replacing the methyl ester with a carboxylic acid or introducing electron-withdrawing groups (e.g., trifluoromethyl) could enhance potency and pharmacokinetics .
Biological Activity
Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHClNO and a molecular weight of approximately 285.77 g/mol. Its structure features a piperidine ring, which is known to influence biological activity through various interactions with biological targets. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its pharmacokinetic properties.
The biological activity of this compound is primarily linked to its role as a pharmacological agent. Compounds with similar structures have demonstrated various activities, including:
- Inhibition of Kinases : Many piperidine derivatives are known to inhibit specific kinases, which are critical in numerous signaling pathways related to cancer and inflammation .
- Anticancer Activity : Studies have indicated that compounds with similar configurations exhibit significant cytotoxic effects on various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC Value (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 0.57 | |
| Anticancer Activity | HCT-116 | Varies (up to 11) | |
| Kinase Inhibition | c-Met | 8.6 |
Case Studies and Research Findings
- Anticancer Efficacy : In a study evaluating the anticancer effects of related compounds, this compound showed promising results against HCT-116 cells, with IC values indicating significant cytotoxicity . The study utilized the MTT assay to determine cell viability post-treatment.
- Kinase Inhibition : Another research highlighted the compound's potential as a c-Met inhibitor, demonstrating an IC value of 8.6 nM, which underscores its effectiveness in targeting specific pathways involved in tumor growth .
- Pharmacokinetic Properties : The pharmacokinetic profile suggests that modifications in the piperidine ring can enhance the compound's bioavailability and half-life, making it a candidate for further development in therapeutic applications .
Q & A
Basic: What are the common synthetic routes for Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride, and how are intermediates characterized?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: Formation of the piperidinyl ether intermediate via nucleophilic substitution between 3-hydroxypiperidine and a halogenated aromatic precursor (e.g., 4-bromophenyl acetate).
- Step 2: Esterification or transesterification to introduce the methyl acetate group.
- Step 3: Hydrochloride salt formation using HCl in a polar solvent like ethanol .
Characterization Methods:
- Intermediates: Liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) for purity assessment (Rf values comparison) .
- Final Product: Nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ 3.65 ppm for methoxy group, δ 7.2–7.8 ppm for aromatic protons) and elemental analysis for stoichiometric validation .
Advanced: How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling up from milligram to gram quantities?
Answer:
Key parameters for optimization:
- Temperature Control: Maintain ≤60°C during nucleophilic substitution to avoid side reactions (e.g., piperidine ring decomposition) .
- Catalyst Selection: Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems .
- Workup Strategies: Employ fractional crystallization with acetone/water mixtures to isolate high-purity hydrochloride salts (>98% purity) .
Troubleshooting Low Yields:
- Impurity Analysis: Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to identify unreacted starting materials or byproducts .
Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment?
Answer:
- Spectroscopy:
- Chromatography:
Advanced: How can researchers resolve contradictions in biological activity data across different assays (e.g., receptor binding vs. cellular efficacy)?
Answer:
- Assay Design:
- Receptor Binding Studies: Use radioligand displacement assays (e.g., [3H]-ligand competition) to measure Ki values, ensuring buffer pH (7.4) and ionic strength mimic physiological conditions .
- Cellular Assays: Account for membrane permeability by measuring logP (experimental or computational) and adjusting incubation times .
- Data Interpretation:
- Pharmacokinetic Factors: Evaluate metabolic stability using liver microsomes (e.g., rat/human S9 fractions) to identify rapid degradation that may reduce cellular efficacy .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions .
- Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous rinsing to prevent environmental contamination .
Advanced: How can degradation products be identified and mitigated during long-term stability studies?
Answer:
- Forced Degradation Studies:
- Stabilization Strategies:
Basic: What computational tools are suitable for predicting the compound’s physicochemical properties and binding modes?
Answer:
- Physicochemical Properties:
- logP and pKa: Use MarvinSketch or ACD/Labs with the Abraham solvation model .
- Molecular Docking:
- Software: AutoDock Vina or Schrödinger Glide; employ the OPLS4 force field for ligand-receptor interactions (e.g., GPCR targets) .
- Validation: Cross-check with experimental IC50 values to refine docking poses .
Advanced: What strategies can address crystallographic data discrepancies during polymorph screening?
Answer:
- Polymorph Screening:
- Resolution of Ambiguities:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
